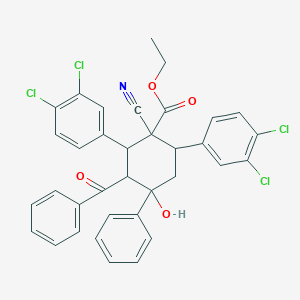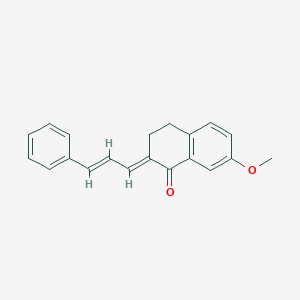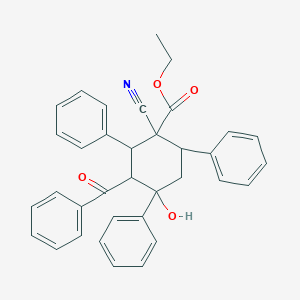![molecular formula C19H17FN2OS B428521 4-(2-fluorophenyl)-8-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2-thiol CAS No. 353268-05-0](/img/structure/B428521.png)
4-(2-fluorophenyl)-8-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-fluorophenyl)-8-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2-thiol is a complex organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This particular compound features a fluorophenyl group, a methoxy group, and a tetrahydrobenzoquinazoline core, making it a unique and interesting subject for research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-fluorophenyl)-8-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2-thiol typically involves multiple steps. One common method starts with the reaction of 2-aminobenzonitrile with 2-fluorobenzaldehyde in the presence of a base to form an intermediate Schiff base. This intermediate is then cyclized using a suitable catalyst, such as molecular iodine, to form the quinazoline core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
化学反応の分析
Types of Reactions
4-(2-fluorophenyl)-8-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2-thiol can undergo various chemical reactions, including:
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives.
科学的研究の応用
4-(2-fluorophenyl)-8-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2-thiol has several scientific research applications:
作用機序
The mechanism of action of 4-(2-fluorophenyl)-8-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2-thiol involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit tyrosine kinases, which are enzymes involved in the regulation of cell growth and proliferation . By binding to the active site of these enzymes, the compound can prevent the phosphorylation of key proteins, thereby inhibiting cancer cell growth .
類似化合物との比較
Similar Compounds
4-(3-chlorophenyl)-8-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
4-(2-fluorophenyl)-8-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-one: Similar structure but with a carbonyl group instead of a thione group.
Uniqueness
The presence of the fluorophenyl group and the thione moiety in 4-(2-fluorophenyl)-8-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2-thiol imparts unique chemical and biological properties. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, while the thione group can increase its reactivity towards nucleophiles .
特性
CAS番号 |
353268-05-0 |
|---|---|
分子式 |
C19H17FN2OS |
分子量 |
340.4g/mol |
IUPAC名 |
4-(2-fluorophenyl)-8-methoxy-3,4,5,6-tetrahydro-1H-benzo[h]quinazoline-2-thione |
InChI |
InChI=1S/C19H17FN2OS/c1-23-12-7-9-13-11(10-12)6-8-15-17(13)21-19(24)22-18(15)14-4-2-3-5-16(14)20/h2-5,7,9-10,18H,6,8H2,1H3,(H2,21,22,24) |
InChIキー |
ILUGJUOGQXLINS-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C3=C(CC2)C(NC(=S)N3)C4=CC=CC=C4F |
正規SMILES |
COC1=CC2=C(C=C1)C3=C(CC2)C(NC(=S)N3)C4=CC=CC=C4F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-{[(3,5-dichloroanilino)acetyl]amino}benzoate](/img/structure/B428441.png)
![2,6-Bis[(5-chloro-2-pyridinyl)sulfanyl]-3-nitropyridine](/img/structure/B428444.png)
![Ethyl 1-(2-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethyl)-4-piperidinecarboxylate](/img/structure/B428446.png)






![7-methoxy-2-[3-(2-methoxyphenyl)-2-propenylidene]-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B428457.png)


![2,6-Bis(3-bromophenyl)-3-(4-chlorobenzoyl)-4-(4-chlorophenyl)-4-hydroxy-1-[3-(trifluoromethyl)phenyl]cyclohexanecarbonitrile](/img/structure/B428463.png)
